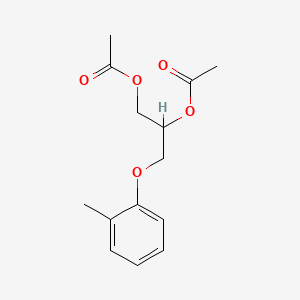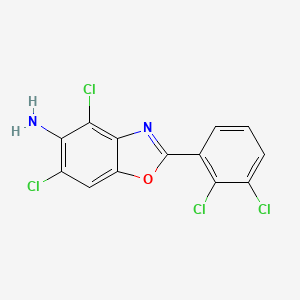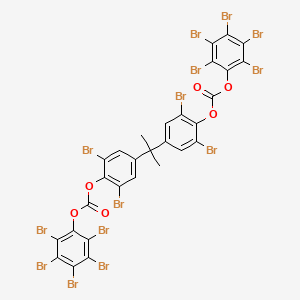
Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(pentabromophenyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(pentabromophenyl) ester: is a complex organic compound known for its significant applications in various fields. This compound is characterized by its unique structure, which includes multiple bromine atoms and phenyl groups, making it highly reactive and useful in different chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(pentabromophenyl) ester typically involves the reaction of carbonic acid derivatives with brominated phenyl compounds. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound, meeting the high demand in various industries.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction could produce less brominated phenyl derivatives.
科学研究应用
Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(pentabromophenyl) ester: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific pathways in cancer treatment.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The bromine atoms play a crucial role in these interactions, often enhancing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
相似化合物的比较
Similar Compounds
- Phenol, 4,4’-(1-methylethylidene)bis[2,6-dibromo-]
- Tetrabromobisphenol A
- Bisphenol A
Uniqueness
Compared to similar compounds, Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(pentabromophenyl) ester stands out due to its higher bromine content and unique ester linkage. These features contribute to its enhanced reactivity and broader range of applications, particularly in industrial and medical research.
属性
CAS 编号 |
71216-03-0 |
|---|---|
分子式 |
C29H10Br14O6 |
分子量 |
1573.0 g/mol |
IUPAC 名称 |
[2,6-dibromo-4-[2-[3,5-dibromo-4-(2,3,4,5,6-pentabromophenoxy)carbonyloxyphenyl]propan-2-yl]phenyl] (2,3,4,5,6-pentabromophenyl) carbonate |
InChI |
InChI=1S/C29H10Br14O6/c1-29(2,7-3-9(30)23(10(31)4-7)46-27(44)48-25-19(40)15(36)13(34)16(37)20(25)41)8-5-11(32)24(12(33)6-8)47-28(45)49-26-21(42)17(38)14(35)18(39)22(26)43/h3-6H,1-2H3 |
InChI 键 |
NUMCIRUBNXCHTA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OC(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)C3=CC(=C(C(=C3)Br)OC(=O)OC4=C(C(=C(C(=C4Br)Br)Br)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793057.png)
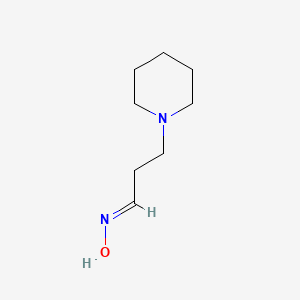
![(3aR)-3a,4,6,7-tetrahydro-1H-oxadiazolo[4,3-c][1,4]thiazin-3-one](/img/structure/B13793070.png)
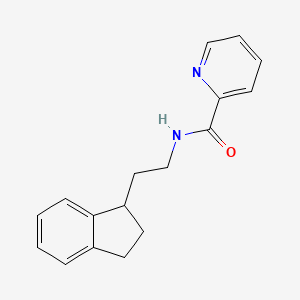
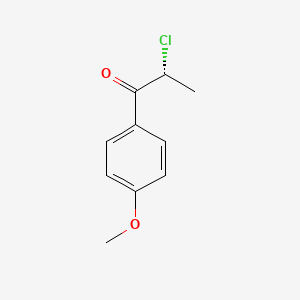
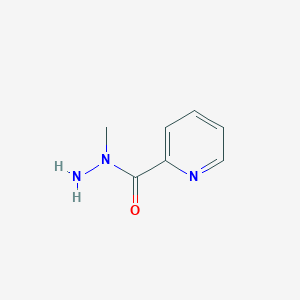
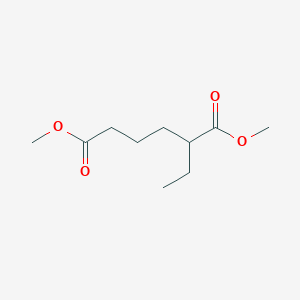
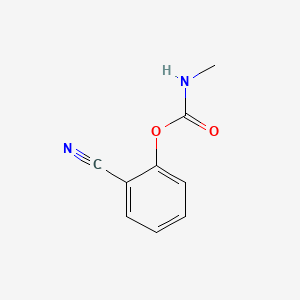
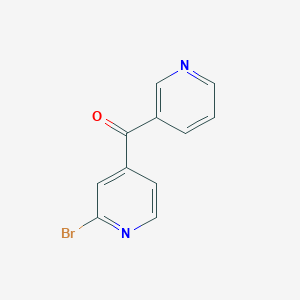
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile](/img/structure/B13793116.png)
![3-(p-Chlorophenyl)-7-hydroxy-2H-naphth[1,8-bc]oxepin-2-one](/img/structure/B13793117.png)

